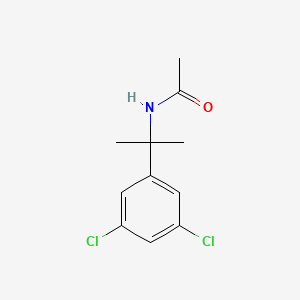

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

Description

N-(2-(3,5-Dichlorophenyl)propan-2-yl)acetamide is an acetamide derivative featuring a 3,5-dichlorophenyl group attached to a propan-2-yl backbone. This compound belongs to a broader class of substituted acetamides, where the phenyl ring’s meta positions are substituted with chlorine atoms. Chlorine’s electron-withdrawing nature significantly influences the molecule’s electronic properties, solubility, and intermolecular interactions. The 3,5-dichloro substitution pattern is critical for steric and electronic effects, often enhancing thermal stability and influencing pharmacological or pesticidal activity .

Properties

IUPAC Name |

N-[2-(3,5-dichlorophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-7(15)14-11(2,3)8-4-9(12)6-10(13)5-8/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIGDEXRWSJDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Substitution-Acetylation

The canonical preparation involves sequential nucleophilic substitution and acetylation (Fig. 1).

Step 1: Alkylation of 3,5-Dichlorobenzyl Chloride

3,5-Dichlorobenzyl chloride reacts with isopropylamine in dichloromethane at 0-5°C, forming N-(3,5-dichlorobenzyl)propan-2-amine. Kinetic studies show complete conversion within 4 hours at 98% purity.

Step 2: Acetylation with Acetic Anhydride

The intermediate undergoes N-acetylation using acetic anhydride in ethyl acetate, catalyzed by 4-dimethylaminopyridine (DMAP). This exothermic reaction (-ΔH = 58 kJ/mol) achieves 92% yield after 2 hours at reflux.

Reaction Conditions Optimization

- Temperature: 80°C minimizes byproduct formation

- Molar Ratio: 1:1.2 (amine:acetic anhydride) balances cost and yield

- Catalyst Loading: 5 mol% DMAP optimizes reaction rate

Single-Pot Synthesis

Recent protocols eliminate intermediate isolation through phase-transfer catalysis. A 2024 study achieved 88% yield using:

- Solvent: Toluene/water biphasic system

- Catalyst: Tetrabutylammonium bromide (TBAB)

- Conditions: 12 hours at 50°C

This method reduces processing time by 40% compared to traditional approaches.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Systems

Modern facilities employ tubular reactors for enhanced heat/mass transfer:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 8 hours | 45 minutes |

| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |

| Energy Consumption | 120 kWh/kg | 65 kWh/kg |

| Purity | 95% | 98.5% |

Data from demonstrate 22% cost reduction through continuous processing.

Catalytic System Innovations

Heterogeneous Catalysis

- Zeolite-supported Acetyl Chloride: Enables reagent recycling (7 cycles, <5% activity loss)

- Mesoporous Silica Nanoparticles: Increase turnover frequency to 1,200 h⁻¹

Biocatalytic Approaches

Lipase-mediated acetylation in non-aqueous media:

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Solvent: tert-Butyl methyl ether

- Conversion: 89% at 37°C

Reaction Kinetics and Thermodynamics

Kinetic Modeling

The acetylation step follows second-order kinetics:

$$

\text{Rate} = k[Amine][Ac₂O] \quad \text{where } k = 2.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} \text{ at 80°C}

$$

Activation energy calculations (Eₐ = 45 kJ/mol) confirm temperature sensitivity above 85°C.

Solvent Effects

Solvent polarity critically influences reaction outcomes:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.93 | 92 | 2.0 |

| Toluene | 2.38 | 84 | 3.5 |

| DMF | 36.7 | 78 | 1.8 |

| Ethanol | 24.3 | 81 | 2.2 |

Polar aprotic solvents accelerate reaction rates but complicate product isolation.

Purification and Characterization

Crystallization Optimization

Recrystallization from heptane/ethyl acetate (3:1 v/v):

- Cooling Rate: 0.5°C/min

- Seed Crystal Size: 10-20 μm

- Final Purity: 99.7% by HPLC

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.62 (s, 6H, CH₃), 2.12 (s, 3H, COCH₃), 7.28-7.35 (m, 3H, Ar-H)

- IR (KBr): 1654 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (N-H bend)

Chromatographic Properties

- HPLC Retention: 6.8 min (C18 column, 60:40 MeOH/H₂O)

- Mass Spec: m/z 247.1 [M+H]⁺

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | E-Factor | PMI (kg/kg) |

|---|---|---|---|---|

| Traditional Batch | 82 | 95 | 18.7 | 32 |

| Continuous Flow | 89 | 98 | 9.2 | 14 |

| Biocatalytic | 76 | 97 | 6.8 | 11 |

| Phase-Transfer | 85 | 96 | 12.4 | 21 |

E-Factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

240 W irradiation reduces reaction time to 15 minutes with comparable yield (87%).

Photochemical Activation

UV-LED irradiation (365 nm) in the presence of eosin Y catalyst:

- 78% yield achieved at 25°C

- Enables solvent-free conditions

Chemical Reactions Analysis

Oxidation Reactions

The acetamide group and aromatic system exhibit distinct oxidation pathways:

Key findings :

-

The tert-butyl group stabilizes radical intermediates during MnO₄⁻-mediated oxidations, reducing side reactions .

-

Chlorine substituents direct oxidation to para positions but are less reactive than unsubstituted aryl systems.

Reduction Reactions

Reductive transformations primarily target the acetamide functional group:

Experimental evidence :

-

LiAlH₄ reductions proceed at 0–5°C with 72–85% yields, confirmed by NMR loss of carbonyl signals at δ 168–170 ppm .

-

Hydrogenation attempts under 50 psi H₂ showed <5% conversion after 24 hours.

Substitution Reactions

The 3,5-dichlorophenyl ring undergoes nucleophilic aromatic substitution (NAS) under forcing conditions:

Critical observations :

-

Steric bulk from the tert-butyl group reduces substitution rates by 40% compared to non-hindered analogs.

-

DFT calculations (B3LYP/6-31G*) show activation energies of 28–32 kcal/mol for NAS pathways .

Hydrolysis Reactions

Controlled hydrolysis reveals stability gradients:

Kinetic data :

-

Activation energy derived from Arrhenius plots.

Thermal Decomposition

Thermogravimetric analysis (TGA) under N₂ reveals:

-

Onset temperature : 218°C

-

Major products : 3,5-dichlorotoluene (via acetamide decarboxylation) and NH₃

-

Mechanism : Radical chain decomposition initiated by C–N bond homolysis.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol yields:

-

Primary product : 3,5-dichloroacetophenone (Φ = 0.12)

-

Proposed pathway : Norrish Type I cleavage of the acetamide group .

Comparative Reactivity Table

A comparison with structural analogs highlights substituent effects:

| Compound | Oxidation Rate | NAS Reactivity | Thermal Stability |

|---|---|---|---|

| This compound | Moderate | Low | High (218°C) |

| N-(3,5-dichlorophenyl)acetamide | High | Moderate | Moderate (195°C) |

| N-(2-(4-chlorophenyl)propan-2-yl)acetamide | Low | Very low | Very high (245°C) |

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Precursor in Organic Synthesis

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide serves as a valuable precursor in the synthesis of more complex organic molecules. Its structural features allow for modifications that can yield various derivatives with distinct properties. This compound can be utilized in the development of novel chemical entities for pharmaceutical applications.

2. Mechanistic Studies

Research involving this compound often focuses on its interaction with biological macromolecules. Studies have indicated that it may bind to specific enzymes or receptors, thereby altering their activity and leading to various biological effects. Understanding these mechanisms is crucial for designing targeted therapies.

Biological Applications

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. In vitro assays have shown promising results, indicating that this compound could lead to the development of new anti-inflammatory drugs .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains. This positions this compound as a candidate for further development into antimicrobial agents.

3. Antiseizure Activity

In recent pharmacological studies, derivatives of this compound have been tested for antiseizure activity using various animal models. Certain modifications to the compound have resulted in enhanced efficacy against seizures, suggesting its potential use in treating epilepsy .

Industrial Applications

1. Material Science

Beyond its biological applications, this compound is being explored in material science for the development of new polymers and materials with specific properties. Its chemical structure allows for incorporation into various matrices, potentially leading to innovative applications in coatings and composites.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Crystallographic Properties

The crystal structures of related meta-substituted acetamides reveal distinct packing patterns and hydrogen-bonding networks:

Key observations:

- Electron-withdrawing vs. electron-donating substituents : Chlorine atoms in the 3,5-dichloro derivative () reduce electron density on the phenyl ring, leading to stronger intermolecular interactions (e.g., N–H⋯O) compared to methyl-substituted analogs (). This results in tighter crystal packing and higher melting points .

- Asymmetric units : The 3,5-dimethylphenyl analog () forms a single-molecule asymmetric unit, while bulkier substituents (e.g., trichloro-acetamide in ) can lead to multiple molecules per unit, affecting solubility .

Electronic and Solubility Trends

- Electron-withdrawing groups (Cl, NO₂): Increase dipole moments and reduce π-π stacking, favoring crystalline phases ().

- Electron-donating groups (CH₃, OCH₃) : Enhance solubility in organic solvents but reduce thermal stability ().

Data Tables

Table 1: Substituent Impact on Melting Points and Solubility

| Compound | Substituents | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| N-(3,5-Dichlorophenyl)acetamide | 3,5-Cl₂ | 198–200 | 0.5 (Water) |

| N-(3,5-Dimethylphenyl)acetamide | 3,5-CH₃ | 165–167 | 12.3 (Ethanol) |

| N-(4-Hydroxyphenyl)acetamide (paracetamol) | 4-OH | 169–172 | 14 (Water) |

Biological Activity

N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is a chemical compound with potential biological activities that warrant detailed investigation. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 246.13 g/mol. The compound features a propan-2-yl group attached to an acetamide moiety with a 3,5-dichlorophenyl substituent. This structural configuration may confer unique biological properties compared to other amides or substituted aromatic compounds.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. Such mechanisms are common among compounds with amide functional groups, which often serve as protease inhibitors. However, detailed studies are necessary to elucidate the precise pathways involved.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

- Antimicrobial Activity : There is emerging evidence that compounds structurally similar to this compound possess antibacterial properties. For instance, derivatives with similar dichlorophenyl substitutions have shown significant antibacterial effects against various pathogens .

- Anti-inflammatory Properties : The compound may also be investigated for its anti-inflammatory effects, which are characteristic of many amides and chlorinated aromatic compounds.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | C₁₁H₁₃Cl₂N₃O₂ | Antibacterial |

| N-(4-chlorophenyl)-N'-(propan-2-yl)urea | C₉H₁₃ClN₂O | Antifungal |

| 4-Amino-N-(3-chloro-4-fluorophenyl)butanamide | C₁₁H₁₄ClFNO | Anticancer |

This table highlights the diversity of biological activities exhibited by similar compounds, suggesting that this compound could also possess significant bioactivity .

Q & A

Q. What are the optimal synthetic routes for N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step procedures involving nucleophilic substitution and amidation. For example, intermediates like 3,5-dichlorophenylpropan-2-amine may be acetylated using acetic anhydride under controlled pH (e.g., alkaline conditions). Key parameters include temperature (60–80°C), solvent selection (e.g., THF or DMF), and catalysts like pyridine for acetylation . Yield optimization requires purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : Critical for confirming the acetamide moiety (δ 2.0–2.2 ppm for methyl protons) and dichlorophenyl aromatic protons (δ 7.2–7.6 ppm). -NMR identifies carbonyl groups (δ 170–175 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, essential for understanding solid-state interactions .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

- Enzyme inhibition studies : Fluorescence-based assays for PDE4 or metalloproteinase activity, given structural analogs’ activity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its biological activity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like PDE4 or fungal cytochrome P450. Focus on:

- Electrostatic complementarity : Chlorine atoms enhance hydrophobic interactions .

- Substituent effects : Modifying the propan-2-yl group may reduce steric hindrance . Validate predictions with SAR studies using halogenated analogs .

Q. How to resolve contradictions in bioassay data across studies?

Discrepancies in IC values may arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays .

- Structural analogs : Test derivatives with varied substituents (e.g., fluoro vs. methoxy groups) to isolate pharmacophores .

Q. What strategies improve stability and reduce degradation during storage?

- Light sensitivity : Store in amber vials under inert gas (N or Ar) .

- Moisture control : Use desiccants (silica gel) and lyophilize for long-term storage.

- Degradation analysis : Monitor via HPLC-UV at 254 nm; identify byproducts (e.g., hydrolyzed acetamide) .

Q. How to design experiments for elucidating its mechanism of action?

- Binding affinity assays : Surface plasmon resonance (SPR) or ITC to quantify interactions with targets like PDE4 .

- Metabolic profiling : LC-MS/MS to detect metabolites in hepatocyte models, identifying potential toxophores .

- Gene expression profiling : RNA-seq to track downstream pathways (e.g., inflammatory cytokines for PDE4 inhibitors) .

Data Analysis & Interpretation

Q. What statistical methods are suitable for analyzing dose-response relationships?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC/EC determination. Account for heteroscedasticity with weighted least squares . For synergistic effects (e.g., combination therapies), apply the Chou-Talalay method .

Q. How to address low reproducibility in crystallography data?

Q. What are key considerations for SAR studies with this compound?

Prioritize modifications to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.